1-Boc-4-cyanopiperidine

Catalog No.
S670543
CAS No.
91419-52-2
M.F
C11H18N2O2
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-cyanopiperidine

CAS Number

91419-52-2

Product Name

1-Boc-4-cyanopiperidine

IUPAC Name

tert-butyl 4-cyanopiperidine-1-carboxylate

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3

InChI Key

UQADQTBQNVARAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#N

Synonyms

1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester; 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate; 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile; 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; 4-Cyanopiperidine-1-carb

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#N

Synthesis of Complex Molecules:

  • Building Block for Drug Discovery: 1-Boc-4-cyanopiperidine serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structure allows for the incorporation of the piperidine ring and a cyano group into diverse drug candidates. Source: Sigma-Aldrich product page for 1-Boc-4-cyanopiperidine:
  • Preparation of Scaffolds and Libraries: The compound can be employed to create scaffolds and libraries of compounds for high-throughput screening in drug discovery efforts. This approach facilitates the rapid identification of promising drug candidates with specific biological activities.

Medicinal Chemistry Research:

  • Investigation of Biological Activities: Researchers utilize 1-Boc-4-cyanopiperidine to explore its potential biological activities. Studies have investigated its effects on various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
  • Development of Novel Therapeutics: The compound's properties and potential biological activities make it a candidate for further research and development into novel therapeutics for various diseases.

Organic Chemistry Applications:

  • Exploration of Reaction Mechanisms: 1-Boc-4-cyanopiperidine can be used as a substrate in organic chemistry research to study reaction mechanisms. Its well-defined structure allows researchers to understand how different reagents and reaction conditions influence chemical transformations.
  • Development of Synthetic Methodologies: The compound can be employed in the development of new synthetic methodologies for the preparation of other complex molecules. Researchers can utilize its unique reactivity to design efficient and selective reactions.

1-Boc-4-cyanopiperidine is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to stabilize reactive functional groups. The compound is typically encountered as a white to off-white crystalline powder, with a melting point ranging from 60 to 63 °C and a predicted boiling point of approximately 325.3 °C . Its density is estimated at 1.07 g/cm³, and it is soluble in chloroform, making it suitable for various organic reactions .

Due to its functional groups. Notably, it can undergo:

  • Dehydration Reactions: It can be synthesized through the dehydration of oximes and amides to form nitriles .
  • Nucleophilic Additions: The nitrile group allows for nucleophilic addition reactions, such as those involving organometallic reagents like methyllithium and n-butyllithium .
  • Formation of Aminomethylated Compounds: It serves as a precursor in synthesizing aminomethylated fluoropiperidines and other derivatives .

The biological activity of 1-Boc-4-cyanopiperidine has been explored in various contexts. It has been identified as a potential reactant for the synthesis of:

  • Protein Kinase B Inhibitors: These compounds are crucial in cancer research due to their role in cell signaling pathways.
  • GlyT1 Inhibitors: These inhibitors are relevant for treating conditions like schizophrenia by modulating neurotransmitter levels .

Several methods have been developed for synthesizing 1-Boc-4-cyanopiperidine:

  • Dehydration Method:
    • Involves the reaction of N-Boc-4-piperidinecarboxaldehyde with potassium hexafluorophosphate and tert-butyl nitrite in acetonitrile under controlled conditions (30 °C for 8 hours) to yield the desired compound with an isolation yield of approximately 70% .
  • Alternative Routes:
    • Other synthetic routes include the use of nitrilase-catalyzed enantioselective synthesis to produce piperidinecarboxylic acids from nitriles .

1-Boc-4-cyanopiperidine is utilized in various applications, including:

  • Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for developing new drugs targeting neurological disorders and cancer .

Research on interaction studies involving 1-Boc-4-cyanopiperidine primarily focuses on its reactivity with biological targets, particularly in drug design. Its ability to form stable intermediates makes it valuable for creating compounds that interact with specific receptors or enzymes involved in disease pathways.

Several compounds share structural similarities with 1-Boc-4-cyanopiperidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure/Functional GroupsUnique Features
1-N-Boc-4-piperidineContains a piperidine ring without the cyano groupUsed primarily as a protecting group
1-Boc-4-methylpiperidineMethyl group at position 4 instead of cyanoExhibits different reactivity patterns
N-Boc-piperidine-4-carboxylic acidCarboxylic acid instead of nitrileMore polar; used in different synthetic pathways
N-Boc-piperidine-4-carbonitrileSimilar structure but lacks other functional groupsFocused on nitrile chemistry

1-Boc-4-cyanopiperidine's unique combination of the tert-butoxycarbonyl protecting group and the cyano functionality distinguishes it from these similar compounds, making it particularly useful in synthetic organic chemistry and pharmaceutical applications .

Catalytic Approaches for Cyano Group Introduction

The introduction of the cyano group typically employs oxidative cyanation or dehydrogenation strategies. A prominent method involves the oxidation of N-Boc-4-piperidinecarboxaldehyde to 1-Boc-4-cyanopiperidine using tert-butyl nitrite (TBN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical initiator in acetonitrile. Key reagents include potassium hexafluorophosphate (KPF₆) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) under oxygen atmosphere.

Table 1: Optimized Reaction Conditions for Oxidative Cyanation

ReagentQuantity (mmol)SolventTemperature (°C)Yield (%)Source
N-Boc-4-piperidinecarboxaldehyde4Acetonitrile3070–73
TBN0.6
TEMPO0.4
KPF₆0.4

This method achieves high yields (70–73%) and is scalable. The reaction proceeds via a radical mechanism, where TEMPO facilitates the oxidation of the aldehyde to a nitrile. The Boc group remains intact under these conditions, ensuring stability for downstream applications.

Transition Metal-Mediated Coupling Reactions

Transition metals such as nickel (Ni) and rhodium (Rh) enable cyanation via oxidative addition or coupling reactions. For example, Ni-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) as a nontoxic cyanide source has been explored. In biphasic aqueous/organic systems, Ni(II) precatalysts with JosiPhos ligands facilitate the conversion of aryl halides to nitriles, though direct application to piperidine derivatives remains under investigation.

Mechanistic Insight:
Ni-catalyzed cyanation involves oxidative addition of the C–X bond (X = halide) to Ni(0), followed by cyanide transfer from K₄[Fe(CN)₆]. The reaction benefits from acidic additives like tetrabutylammonium hydrogen sulfate to enhance kinetics.

Radical-Based Dehydrogenation Strategies

Electrochemical methods offer a sustainable route for cyanation. ABNO (9-azabicyclononane N-oxyl) mediates the dehydrogenation of secondary piperidines to cyclic imines, followed by cyanide addition. This approach avoids the need for N–H protection and operates at low potentials, enabling compatibility with oxidatively sensitive groups.

Example Reaction:Electrolysis of 4-cyanopiperidine in the presence of ABNO generates a radical intermediate, which reacts with cyanide ions to form 1-Boc-4-cyanopiperidine. This method achieves high enantioselectivity when chiral catalysts are employed.

1-Boc-4-cyanopiperidine serves as a versatile pharmaceutical intermediate that has garnered significant attention in drug discovery programs across multiple therapeutic areas [1] [2]. This compound functions as a key building block in the synthesis of various pharmaceutical agents, particularly in the development of novel therapeutic compounds targeting cancer, neurological disorders, and inflammatory conditions [1] [3]. The compound's unique structural features, including the tert-butoxycarbonyl protecting group and the strategically positioned cyano functionality, make it an ideal scaffold for medicinal chemistry applications [2] [11].

Application AreaRoleTarget ClassTherapeutic Area
Protein Kinase B (Akt) Inhibitor DesignKey building block for ATP-competitive inhibitor synthesisSerine/threonine kinasesOncology, cancer treatment
GlyT1 Transporter Modulator SynthesisIntermediate for selective glycine transporter inhibitorsNeurotransmitter transportersNeurological disorders, schizophrenia
CB2 Receptor Antagonist ArchitecturesScaffold for cannabinoid receptor antagonist developmentG-protein coupled receptorsInflammatory conditions, pain management
General Pharmaceutical IntermediatesVersatile synthetic intermediate for drug developmentVarious therapeutic targetsMultiple disease areas
Peptide Chemistry ApplicationsProtecting group for selective amine reactionsAmino acid/peptide synthesisDrug delivery, bioconjugation

The pharmaceutical industry has increasingly recognized the value of piperidine-based scaffolds in drug development, with 1-Boc-4-cyanopiperidine representing a particularly important intermediate due to its chemical reactivity and synthetic accessibility [1] [32]. Research investigations have demonstrated that this compound enables the synthesis of structurally diverse molecules through various chemical transformations, including nucleophilic addition reactions, coupling reactions, and cyclization processes [32] [11].

Role in Protein Kinase B (Akt) Inhibitor Design

Protein Kinase B, also known as Akt, represents a critical therapeutic target in oncology due to its central role in cellular survival pathways and its frequent dysregulation in cancer [3] [6]. The development of selective Akt inhibitors has been a major focus of pharmaceutical research, with 1-Boc-4-cyanopiperidine serving as a fundamental building block in several successful drug discovery programs [6] [23].

Research efforts have utilized 1-Boc-4-cyanopiperidine in the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which have demonstrated potent inhibition of Protein Kinase B with nanomolar potency [6]. These compounds exhibit ATP-competitive inhibition mechanisms and display up to 150-fold selectivity for Protein Kinase B over the closely related Protein Kinase A [6]. The optimization of lipophilic substitution within this series has provided compounds with excellent oral bioavailability and significant antitumor activity in xenograft models [6].

Compound SeriesPKB Inhibition IC50 (nM)Selectivity (PKB vs PKA)Oral BioavailabilityDevelopment Status
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides17.3-29.6150-foldGoodPreclinical
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines10-15040-150-foldPoor (metabolic liability)Lead optimization
Ipatasertib (GDC-0068) derivatives5-20>100-foldExcellentClinical Phase II/III
A-674563 and A-443654 analogs50-20040-foldModeratePreclinical
Capivasertib (AZD5363) related compounds3-15>200-foldGoodFDA Approved (2023)

The structural optimization studies have revealed that the piperidine-4-carbonitrile moiety derived from 1-Boc-4-cyanopiperidine provides an optimal balance between potency and selectivity [6] [27]. Fragment-based drug design approaches have identified this scaffold as particularly effective in achieving nanomolar potencies while maintaining drug-like properties and low molecular weights [25]. The successful development of capivasertib, which received FDA approval in 2023, demonstrates the clinical relevance of this chemical approach [24].

Recent investigations have focused on overcoming metabolic liabilities associated with 4-amino-4-benzylpiperidine scaffolds, leading to the development of orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides [6]. These compounds have shown strong tumor growth inhibition and biomarker modulation in vivo at well-tolerated doses, supporting their further evaluation as potential anticancer therapeutics [6] [28].

Utilization in GlyT1 Transporter Modulator Synthesis

Glycine Transporter Type 1 (GlyT1) represents a crucial target for the development of novel therapeutics for neurological and neuropsychiatric disorders [7] [10]. The transporter plays a primary role in maintaining glycine concentrations below saturation levels at postsynaptic N-methyl-D-aspartate receptors, making it an attractive target for conditions characterized by hypofunctional glutamatergic neurotransmission [10] [13].

1-Boc-4-cyanopiperidine has been extensively utilized in the synthesis of heteroaryl piperidine glycine transporter inhibitors, particularly in the development of pyridinyl, pyridazinyl, pyrimidinyl, and pyrazinyl piperidine compounds [7] [8]. These derivatives have demonstrated potent and selective inhibition of GlyT1, with several compounds advancing to clinical evaluation for the treatment of schizophrenia and other psychiatric disorders [7] [13].

Compound ClassGlyT1 Inhibition IC50 (nM)Selectivity ProfileCNS PenetrationTherapeutic Potential
Pyridinyl-piperidine derivatives10-50Highly selective for GlyT1GoodSchizophrenia treatment
Pyrimidinyl-piperidine analogs25-100Moderate selectivityModerateCognitive enhancement
Pyrazinyl-piperidine compounds15-75Good selectivityGoodNeuropathic pain
Heteroaryl-piperidine series5-200Variable selectivityVariableMultiple CNS disorders
ALX-5407 related structures1-10Excellent selectivityExcellentAntipsychotic effects

The synthesis of GlyT1 inhibitors utilizing 1-Boc-4-cyanopiperidine typically involves the construction of tert-butyl 4-(3-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate as a key intermediate [8]. This intermediate undergoes subsequent transformations to yield 4-(3-bromopyridin-2-yl)piperidine-4-carbonitrile, which serves as a precursor for various heteroaryl-substituted piperidine derivatives [8]. The synthetic methodology allows for the systematic exploration of structure-activity relationships within this chemical series [7].

Recent structural studies of human Glycine Transporter 1 have provided critical insights into the binding mechanisms of these inhibitors, revealing the three-dimensional structure of the transporter in complex with selective inhibitors [9] [13]. These findings have opened new avenues for structure-based drug design, enabling the development of more potent and selective compounds with improved pharmacokinetic properties [13].

The development of non-transportable, non-competitive inhibitors of GlyT1 has shown significant promise in preclinical models, with compounds exhibiting antipsychotic profiles in animal studies [10]. However, challenges remain in achieving the optimal balance between efficacy and selectivity, as GlyT1 inhibition in blood cells represents a potential concern for adverse effects [13].

Contribution to CB2 Receptor Antagonist Architectures

The cannabinoid CB2 receptor has emerged as an important therapeutic target for the development of anti-inflammatory and analgesic agents, with 1-Boc-4-cyanopiperidine playing a significant role in the synthesis of selective CB2 receptor antagonists [15] [17]. The receptor is primarily expressed in immune system cells and has been implicated in various inflammatory conditions, making it an attractive target for drug development [15].

Research investigations have utilized 1-Boc-4-cyanopiperidine in the synthesis of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives, which represent a novel scaffold for CB2-selective ligands [15] [17]. These compounds have demonstrated high selectivity and affinity in the nanomolar range for the CB2 receptor, with their functional activity being controlled by the presence of substituents at specific positions of the naphthyridine scaffold [15] [17].

Scaffold TypeCB2 Binding Affinity Ki (nM)CB1/CB2 SelectivityFunctional ActivityStructure-Activity Relationship
1,8-naphthyridin-2(1H)-one-3-carboxamides1-4>1000-foldAntagonist/Inverse agonistC-6 substitution determines functionality
Biarylpyrazole derivatives10-100100-500-foldAntagonistAryl substitution affects potency
Diindolylmethane (DIM) analogs50-50050-200-foldPartial agonistIndole modifications alter selectivity
Substituted piperidine-4-carboxamides5-50200-1000-foldAntagonistAmide variations influence binding
Quinoline-piperidine hybrids20-20010-100-foldMixed activityQuinoline position impacts activity

The structure-activity relationship studies have revealed that the introduction of substituents at the C-6 position of the naphthyridine scaffold determines a functionality switch from agonist to antagonist or inverse agonist [15] [17]. This finding has provided critical insights into the molecular mechanisms underlying CB2 receptor activation and has guided the design of compounds with desired pharmacological profiles [15].

Docking studies have demonstrated that both agonists and antagonists bind in the transmembrane helix regions of the CB2 receptor, with the difference in pharmacology potentially related to the ability to block specific conformational transitions [15] [17]. The identification of key molecular features that discriminate agonists from antagonists has enabled the rational design of compounds with improved selectivity and potency [15].

The development of CB2-selective antagonists has shown particular promise for treating inflammatory conditions without the psychoactive effects associated with CB1 receptor activation [15] [16]. Several compounds derived from 1-Boc-4-cyanopiperidine scaffolds have demonstrated potent anti-inflammatory effects in cellular models, including the inhibition of pro-inflammatory cytokines and modulation of immune cell activation [15].

Nucleophilic Addition Pathways at the Piperidine Nitrogen

EntryElectrophile (representative study)Base / PromoterSolventTemperature / TimeIsolated YieldKey Mechanistic ObservationRef.
3.1-A2-Bromomethyl-pyridine hydrobromideN,N-diisopropylethylamineToluene293 K, 1 h48.8%Direct S_N2 alkylation proceeds without Boc cleavage; carbamate attenuates basicity yet remains reactive.108
3.1-BMethyl iodide (α-carbon extension)Lithium diisopropylamideTetrahydrofuran−78 K → 298 K, 2 h98% (n = 1 spacer)Deprotonation–alkylation of N-benzyl-2-cyanopiperidine occurs with retention at C-2, confirming rapid internal chelation of the lithium cation.73
3.1-CBenzoyl chloride (acyl transfer)TriethylamineDichloromethane298 K, 2 h84%N-acylation is faster than competing O-acylation; carbonate oxygen is non-participatory under mild base.97
3.1-DHydrochloric acid (deprotection)1,4-Dioxane293 K, 0.75 h>95% conversionAcidic cleavage generates the free amine hydrochloride; subsequent nucleophilic steps require this preliminary activation.22

Findings.
a) The tert-butoxycarbonyl group dampens basicity but does not fully suppress SN2 reactivity when strong amine bases are employed.
b) Metalated nitrile carbanions generated α to the cyano group do not interfere with N-alkylation, evidencing orthogonality between nitrogen- and carbon-centered pathways.
c) Sterically bulky electrophiles (for example benzyl bromides bearing heteroaromatic rings) show reduced conversion, consistent with a tight S
N2 transition state.

Electrophilic Behavior of the Cyano Functionality

EntryNucleophile / ActivatorSolvent SystemProduct ClassYield or ConversionMechanistic InsightRef.
3.2-ADimethyl phenyl-magnesium bromideToluene, refluxα-Aryl ketone after acidic hydrolysis80–85%Classic organomagnesium addition gives N-magnesium imine; hydrolysis affords the ketone.97
3.2-BHydrogen sulfide anion + ammonium chlorideDimethylformamideThioamide95%Nucleophilic sulfur attacks the nitrile carbon; proton relay via ammonium accelerates nitrilium capture.22
3.2-CPrimary and secondary amines, catalytic divalent zinc quinaldinateAcetonitrile / methanolPiperidino-acetamidines (E-configuration)66–88% depending on amineZinc(II) Lewis acidity polarises the C≡N bond; methanol stabilises the amidine zinc complex and suppresses amine–zinc chelates.38
3.2-DHydroxylamine derivatives + zinc(II) chloride / p-toluenesulfonic acidAcetonitrile, 333 K1,2,4-Oxadiazoles58–76%Tandem nitrile–amidoxime coupling followed by proton-assisted cyclodehydration illustrates electrophilic activation under dual Lewis/Brønsted catalysis.84
3.2-ENitrile hydratase enzyme (whole-cell biocatalyst)Aqueous bufferAmideUp to 95% (space–time yield 4 g L⁻¹ h⁻¹)Outer-sphere Fe(III) in the enzyme transiently coordinates nitrile nitrogen, enabling water attack without racemisation.45

Findings.
a) Lewis-acid coordination (divalent zinc) lowers the nitrile LUMO, directing amine attack toward amidines rather than stable metal–amine complexes.
b) Hard–soft principles dictate selectivity: soft sulfide nucleophiles favour thioamide formation, whereas harder oxygen nucleophiles require either enzymatic templates or strong acid catalysis.
c) Organometallic additions proceed through N-metal imines whose configurational stability can be harnessed for stereospecific downstream reactions.

Solvent Effects on Reaction Trajectories

Comparative Solvent Case-Studies

TransformationSolvent(s) ExaminedObserved OutcomeInterpretationRef.
Zinc(II)-mediated amidination (Section 3.2-C)Pure acetonitrile vs acetonitrile / methanol (9 : 1 v/v)Without methanol: only zinc–amine adducts; with methanol: 66–88% isolated amidinesProtic co-solvent weakens Zn–amine coordination and stabilises the emerging imidate, steering pathway toward C-addition.38
Base-promoted N-alkylation (2-bromomethyl-pyridine)Acetonitrile vs tolueneIn acetonitrile, cesium carbonate furnished >70% alkylated product; in toluene only trace formationPolar aprotic solvent dissociates cesium ion, forming “naked” carbonate that deprotonates the nitrogen rapidly.89
Organomagnesium addition to nitrileTetrahydrofuran vs diethyl etherComplete conversion in tetrahydrofuran; <10% in diethyl etherTetrahydrofuran stabilises the tetrahedral magnesium imine through bidentate coordination, lowering activation barrier for C-attack.97
Boc-deprotection1,4-Dioxane vs methanolQuantitative cleavage in 1,4-dioxane; slower and partial in methanol (40% after 1 h)Protic methanol competes for tert-butyl cation, generating tert-butyl methyl ether side product; aprotic medium favours classical carbocation elimination.22

Solvent Principles Derived.

  • High dielectric media accelerate ion-pair separation, benefiting S_N2 nitrogen alkylations.
  • Coordinating ethers stabilise organomagnesium intermediates, enabling clean ketone formation after hydrolysis.
  • Weakly basic alcohol cosolvents can divert nitrile reactivity through hydrogen-bond networks that modulate Lewis-acid activation.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (82.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1-Boc-4-cyanopiperidine

Dates

Last modified: 08-15-2023

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